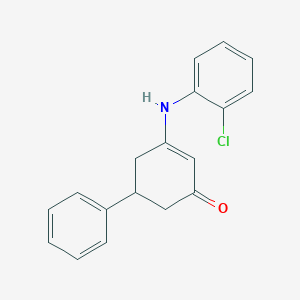

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

3-(2-chloroanilino)-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLOVILNFBBJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclohex-2-en-1-one core but differ in substituents at positions 3 and 5.

Substituent Variations at Position 3

- 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one (): Structural Difference: A hydroxyl group is introduced at the ortho position of the anilino substituent, alongside a 4-chlorophenyl group at position 5. The 4-chlorophenyl group may alter steric effects and electronic distribution . Molecular Weight: 348.223 g/mol (vs. ~299.78 g/mol for the target compound).

- 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (): Structural Difference: The 2-chlorophenyl group is replaced with a 2-chloro-5-(trifluoromethyl)phenyl group. Implications: The trifluoromethyl group introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic or electrophilic reactions.

Substituent Variations at Position 5

- 3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one (): Structural Difference: Position 5 has a 3-chlorophenyl group instead of a phenyl group. Implications: The meta-chloro substitution may influence crystal packing due to altered dipole moments. Molecular weight increases slightly (333.325 g/mol) compared to the non-chlorinated phenyl analog .

- 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone (): Structural Difference: Lacks the anilino group at position 3 and features methyl substituents at positions 3 and 5. The compound adopts an envelope conformation in its crystal structure, stabilized by C–H···O and C–H···π interactions .

Combined Substituent Variations

- 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one (): Structural Differences: A chloro substituent at position 2 of the cyclohexenone ring and a bulky 2-methyl-5-isopropylphenylamino group at position 3. Implications: The additional chloro group increases molecular weight and may affect electronic properties. The bulky isopropyl group could hinder molecular packing, reducing crystallinity .

Data Table: Key Structural and Molecular Features

| Compound Name | Position 3 Substituent | Position 5 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-en-1-one (Target) | 2-Chlorophenylamino | Phenyl | C₁₈H₁₆ClNO | ~299.78 | Moderate polarity, potential for C–H···O interactions |

| 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one | 5-Chloro-2-hydroxyphenylamino | 4-Chlorophenyl | C₁₈H₁₅Cl₂NO₂ | 348.223 | Enhanced H-bonding via hydroxyl group; higher molecular weight |

| 3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one | Anilino | 3-Chlorophenyl | C₁₈H₁₆ClNO | 333.325 | Meta-chloro substitution may alter dipole interactions |

| 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone | Methyl | 4-Methylphenyl | C₁₄H₁₆O | 200.28 | Hydrophobic; envelope conformation with C–H···π interactions |

| 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one | 2-Methyl-5-isopropylphenylamino | Phenyl | C₂₂H₂₃ClNO | ~352.88 | Bulky substituents; potential steric hindrance |

Research Findings and Implications

- Hydrogen Bonding and Crystal Packing: Compounds with hydroxyl or amino groups (e.g., ) exhibit stronger hydrogen-bonding networks, influencing solubility and crystal stability. The target compound’s 2-chlorophenylamino group may participate in weaker C–H···O interactions compared to hydroxylated analogs .

- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce molecular symmetry, complicating crystallization and altering material properties .

Biological Activity

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 3-(2-chloroanilino)-5-phenylcyclohex-2-en-1-one

- Molecular Formula : CHClNO

- Molecular Weight : 297.78 g/mol

- CAS Number : 51480-76-3

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 297.78 g/mol |

| CAS Number | 51480-76-3 |

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.

Potential Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tubulin polymerization, which is critical for cancer cell division.

- Antiviral Properties : Research indicates that certain derivatives of this compound could possess antiviral activity, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : There are indications that the compound may have anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on B16 melanoma cells. The results showed a significant reduction in cell viability at submicromolar concentrations, indicating strong anticancer potential. Molecular docking studies suggested that the compound effectively binds to the colchicine site on tubulin, inhibiting polymerization and leading to apoptosis in cancer cells.

Study 2: Antiviral Activity Investigation

Another study explored the antiviral properties of related compounds derived from this compound. These derivatives demonstrated activity against viral infections, with mechanisms involving interference in viral replication processes. Specific pathways affected include those related to viral entry and replication within host cells.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against B16 melanoma cells |

| Antiviral | Inhibition of viral replication in vitro |

| Anti-inflammatory | Modulation of inflammatory pathways (under study) |

Q & A

Q. What are the recommended synthetic routes for 3-((2-chlorophenyl)amino)-5-phenylcyclohex-2-en-1-one?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and an appropriately functionalized 2-chlorophenylamine derivative. Key steps include:

- Nucleophilic substitution : Reacting 2-chloroaniline with a cyclohexenone precursor (e.g., 5-phenylcyclohex-2-en-1-one) under basic conditions to introduce the amino group at position 3 .

- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring regioselectivity at position 5 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Refine single-crystal data with SHELXL (for small molecules) to determine bond lengths, angles, and stereochemistry . Visualization via ORTEP-III ensures accurate 3D representation .

- Spectroscopic validation : Compare experimental / NMR shifts (e.g., carbonyl at ~200 ppm in ) and IR stretching frequencies (C=O at ~1680 cm) with density functional theory (DFT)-predicted values .

Q. What intermolecular interactions dominate its crystalline packing?

- Methodological Answer : Hydrogen bonding (N–H···O=C) and π-π stacking between aromatic rings are critical. Use graph set analysis (Etter’s rules) to classify motifs:

- Chain (C) motifs : N–H···O bonds along the crystallographic axis .

- Herringbone packing : Driven by 2-chlorophenyl and phenyl group interactions, analyzed via Mercury 4.3’s packing diagram tools .

Advanced Research Questions

Q. How does ring puckering in the cyclohexenone core influence reactivity?

- Methodological Answer : Quantify puckering using Cremer-Pople parameters (, θ, φ):

Q. What strategies mitigate polymorphism during crystallization?

- Methodological Answer : Screen crystallization conditions systematically:

- Solvent selection : Use high-polarity solvents (e.g., DMF, acetone) to favor hydrogen-bonded polymorphs.

- Temperature gradients : Slow cooling (0.5°C/hr) from saturated ethanol solutions reduces kinetic trapping of metastable forms .

- Additives : Introduce co-crystallizing agents (e.g., 1,2-diiodobenzene) to template specific packing motifs .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic effects : NMR may average conformations (e.g., chair-twist equilibria), whereas X-ray captures static structures. Perform variable-temperature NMR (VT-NMR) to detect conformational exchange .

- Hirshfeld surface analysis : Compare experimental (CrystalExplorer) and computed (Multiwfn) surfaces to identify weak interactions (e.g., C–H···Cl) overlooked in NMR .

Q. Which computational methods best predict its supramolecular assembly?

- Methodological Answer :

- Force field parameterization : Use OPLS-AA for non-covalent interactions, validated against experimental lattice energies .

- Molecular dynamics (MD) : Simulate nucleation pathways in explicit solvent (GROMACS) to identify dominant packing drivers .

Q. What are common pitfalls in synthesizing derivatives of this compound?

- Methodological Answer :

- Byproduct formation : Monitor for Michael adducts (via LC-MS) during nucleophilic additions. Quench reactions at 60% conversion to minimize side products .

- Oxidative degradation : Store intermediates under argon; use stabilizers (e.g., BHT) in polar aprotic solvents .

Q. How to elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare for N–H vs. N–D in amination steps to identify rate-determining steps .

- Trapping experiments : Use TEMPO to intercept radical intermediates in photochemical reactions .

Q. What safety protocols are critical for handling its intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods for 2-chloroaniline (toxic vapor pressure: 0.3 mmHg at 25°C) .

- PPE : Nitrile gloves and neoprene aprons resistant to chlorinated solvents .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.